molecular formula C6H10ClN3O2 B1439858 1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride CAS No. 1255717-52-2

1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride

Cat. No. B1439858
M. Wt: 191.61 g/mol
InChI Key: CDOCBUDXPUDEKZ-UHFFFAOYSA-N
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Description

“1-(2-Aminoethyl)maleimide hydrochloride” is a laboratory chemical used in the synthesis of substances . It’s also known as “1-(2-Aminoethyl)pyrrole-2,5-dione hydrochloride” with a molecular formula of C6H8N2O2 • HCl and a molecular weight of 176.6 g/mol .


Synthesis Analysis

The synthesis of similar compounds like “1-(2-Aminoethyl)maleimide hydrochloride” has been reported. For instance, it can be prepared from "tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate" . Another method involves the double reductive amination reaction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, maleimide chemistry is used in bioconjugation strategies . The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques .

Scientific Research Applications

Synthetic Applications

Research has demonstrated the utility of 1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride in the synthesis of complex nitrogen-heterocycles. For instance, its condensation with 1,3-dicarbonyl compounds in polyphosphoric acid yields pyridazino and triazinone derivatives, highlighting its role in the construction of fused nitrogen-heterocycles (S. Shin & Youn-Young Lee, 1988). Another study focused on the behavior of tertiary phosphite esters towards this compound, revealing potential pathways for generating alkylation products, further emphasizing its versatility in organic synthesis (A. Nada et al., 1996).

Chemical Biology Applications

In the realm of chemical biology, the compound serves as a precursor in synthesizing fluorinated heterocycles, indicating its utility in creating biologically relevant molecules (O. Attanasi et al., 2001). Its reactivity with Lawesson's reagent to yield dithione and monothiones also highlights its chemical versatility and potential applications in the development of sulfur-containing compounds (A. Nada et al., 2000).

Theoretical Studies

Density functional theory (DFT) studies on isomerization reactions of pyridazine derivatives bearing the N,N-dialkylaminoethyl group, including 1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride, elucidate the mechanisms and energetics of these transformations. This provides insight into the stability and reactivity of such compounds, useful for designing novel organic reactions and materials (Ziyan Zhou et al., 2004).

Organic Synthesis and Medicinal Chemistry

This compound is also a key starting material in the synthesis of various heterocycles with potential pharmaceutical activity, demonstrating its significant role in medicinal chemistry (M. S. Abd El Halim et al., 1994). Furthermore, it has been used in the synthesis of cyclic imides showing amnesia-reversal activity, underscoring its potential for developing cognitive enhancers or treatments for memory impairment (D. Butler et al., 1987).

Safety And Hazards

According to the safety data sheet, “1-(2-Aminoethyl)maleimide hydrochloride” can cause skin and eye irritation. Protective measures include wearing gloves, eye protection, and face protection. In case of contact, rinse with plenty of water .

properties

IUPAC Name

2-(2-aminoethyl)-1H-pyridazine-3,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-3-4-9-6(11)2-1-5(10)8-9;/h1-2H,3-4,7H2,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOCBUDXPUDEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(NC1=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-1,2-dihydro-3,6-pyridazinedione hydrochloride

CAS RN

1255717-52-2
Record name 3,6-Pyridazinedione, 1-(2-aminoethyl)-1,2-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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